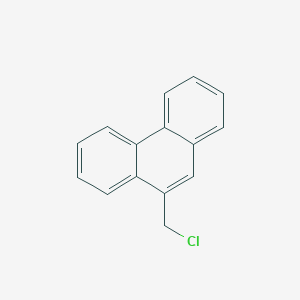

9-Chloromethylphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(chloromethyl)phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNQYTBSQNSROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241752 | |

| Record name | Phenanthrene, 9-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-05-3 | |

| Record name | 9-(Chloromethyl)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(Chloromethyl)phenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J2QST4XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Chloromethylphenanthrene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 9-Chloromethylphenanthrene, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, it delves into the core physical and chemical properties, synthesis protocols, reactivity, and applications of this versatile compound. Our focus is on delivering not just data, but a field-proven perspective on the causality behind its chemical behavior and utility.

Core Molecular Profile and Physical Characteristics

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Its structure consists of three fused benzene rings with a chloromethyl (-CH₂Cl) group attached at the 9-position.[1] This substitution is critical, as the chloromethyl group serves as a highly reactive site, making the molecule a valuable precursor in various synthetic pathways.[1][2]

The core identifiers and physical properties are summarized below. It is important to note that while some experimental data is available, certain properties are based on computed values for structurally similar compounds and should be treated as estimations.

| Property | Value | Source |

| IUPAC Name | 9-(chloromethyl)phenanthrene | [1] |

| CAS Number | 951-05-3 | [1][3][4] |

| Molecular Formula | C₁₅H₁₁Cl | [1][3][4] |

| Molecular Weight | 226.70 g/mol | [1][3][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl | [1] |

| Appearance | (Not specified, likely a solid at room temp.) | |

| Melting Point | ~394 K (121 °C) (Calculated for 9-Chlorophenanthrene) | [5] |

| Boiling Point | ~632 K (359 °C) (Calculated for 9-Chlorophenanthrene) | [5] |

| Solubility | Low in water; soluble in organic solvents (e.g., DMF, Dichloromethane) | [6] |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent benzylic carbon is susceptible to attack, making the compound an excellent electrophile.[1]

Key Reaction Pathways:

-

Nucleophilic Substitution : This is the most common reaction type. The chloromethyl group is readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiols), enabling the synthesis of a diverse array of phenanthrene derivatives. This reactivity is fundamental to its role as a building block in organic synthesis.[1][2]

-

Radical Reactions : The compound can undergo radical reactions, a property that has been harnessed to synthesize more complex molecules. For example, it is a known precursor in the formation of lepidopterene through free radical mechanisms.[1]

-

Derivatization : In analytical chemistry, its reactivity is exploited for derivatization. It can be used as a labeling agent, particularly for carboxylic acids, to introduce a fluorescent phenanthrene moiety. This significantly enhances detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC).[1]

Sources

- 1. Buy this compound | 951-05-3 [smolecule.com]

- 2. 9-(chloromethyl)phenanthrene | CAS:951-05-3 | Atomaxchem [en.atomaxchem.com]

- 3. 951-05-3|this compound|BLD Pharm [bldpharm.com]

- 4. 9-Chlorophenanthrene (CAS 947-72-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. espublisher.com [espublisher.com]

An In-Depth Technical Guide to 9-Chloromethylphenanthrene (CAS 951-05-3): Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 9-Chloromethylphenanthrene, a key intermediate in synthetic and analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the causality behind the compound's reactivity, offers field-proven insights into its application, and provides a foundational understanding for its strategic use in complex research environments.

Core Chemical Identity and Physicochemical Profile

This compound is a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene.[1] Its structure is characterized by a chloromethyl group (-CH₂Cl) substituted at the 9-position of the phenanthrene nucleus.[1] This specific substitution is pivotal, as it introduces a highly reactive electrophilic site onto the otherwise stable aromatic framework, making it a versatile precursor for further chemical modification.[1]

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C14 [len=1.5]; C14 -- C13 [len=1.5]; C13 -- C1 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C12 [len=1.5]; C12 -- C14 [len=1.5]; C12 -- C11 [len=1.5]; C11 -- C10 [len=1.5]; C10 -- C9 [len=1.5]; C9 -- C13 [len=1.5]; C9 -- C15 [len=1.5]; C15 -- Cl [len=1.5];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="CH₂"]; Cl [label="Cl"];

H1 [label="H", pos="2.6,0.8!"]; H2 [label="H", pos="2.6,-0.8!"]; H3 [label="H", pos="0.9,-2.6!"]; H4 [label="H", pos="-0.9,-2.6!"]; H5 [label="H", pos="-2.6,-0.8!"]; H6 [label="H", pos="-2.6,0.8!"]; H7 [label="H", pos="-0.9,2.6!"]; H8 [label="H", pos="0.9,2.6!"]; H10 [label="H", pos="-2.2,2.2!"];

dummy [label="", shape=none, pos="0,0"]; dummy -- C1 [style=invis]; dummy -- C2 [style=invis]; dummy -- C3 [style=invis]; dummy -- C4 [style=invis]; dummy -- C5 [style=invis]; dummy -- C6 [style=invis]; dummy -- C9 [style=invis]; dummy -- C10 [style=invis]; dummy -- C11 [style=invis]; dummy -- C12 [style=invis]; dummy -- C13 [style=invis]; dummy -- C14 [style=invis]; dummy -- C15 [style=invis]; dummy -- Cl [style=invis]; } Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 951-05-3 | [1] |

| Molecular Formula | C₁₅H₁₁Cl | [1] |

| Molecular Weight | 226.70 g/mol | [1] |

| IUPAC Name | 9-(chloromethyl)phenanthrene | [1] |

| InChI Key | SYNQYTBSQNSROF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl | [1] |

| Synonyms | NSC 82368 |[2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Not available (n/a) | Data is not reported in common chemical databases.[3] |

| Boiling Point | Not available (n/a) | Data is not reported in common chemical databases.[3] |

| Density | Not available (n/a) | Data is not reported in common chemical databases.[3] |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents like dichloromethane, chloroform, and THF (predicted based on structure). | Experimental solubility data is not readily available. Predictions are based on the nonpolar aromatic structure. |

| Appearance | Likely a solid at room temperature. | Based on the high molecular weight and aromatic structure. |

Note: The lack of publicly available, experimentally determined physicochemical data underscores the specialized nature of this reagent. Users must determine these properties empirically for applications requiring high precision, such as in physical chemistry or materials science.

Synthesis and Purification Workflow

The most direct and common method for preparing this compound is through the electrophilic chloromethylation of phenanthrene.[1] This reaction leverages the reactivity of the 9 and 10 positions of phenanthrene, which are the most electron-rich and sterically accessible for electrophilic attack.

Causality of the Reaction: The reaction typically employs a chloromethylating agent, such as chloromethyl methyl ether or a mixture of formaldehyde and HCl, in the presence of a Lewis acid catalyst (e.g., ZnCl₂, SnCl₄).[1] The Lewis acid activates the chloromethylating agent, generating a highly reactive chloromethyl cation (⁺CH₂Cl) or a related electrophilic species. This electrophile is then attacked by the π-electron system of the phenanthrene ring, leading to the formation of the substituted product. The 9-position is kinetically favored for this substitution.

Generalized Experimental Protocol: Chloromethylation of Phenanthrene

This protocol is a representative methodology. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenanthrene (1.0 eq.) and a suitable inert solvent (e.g., glacial acetic acid or carbon tetrachloride).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous zinc chloride, 0.5-1.0 eq.) to the stirred suspension.

-

Reagent Addition: Slowly add a solution of the chloromethylating agent (e.g., paraformaldehyde and concentrated HCl) to the reaction mixture. The addition should be controlled to manage any exotherm.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems directly from the reactivity of the C-Cl bond in the chloromethyl group. This bond is susceptible to cleavage, allowing the molecule to act as an effective phenanthren-9-ylmethylating agent.

Nucleophilic Substitution (Sₙ2)

The primary mode of reactivity is nucleophilic substitution. The carbon atom of the -CH₂Cl group is electrophilic and is readily attacked by a wide range of nucleophiles. This allows for the straightforward introduction of the bulky, fluorescent phenanthrene moiety onto other molecules.

Causality: The reaction proceeds via an Sₙ2 mechanism. The benzylic-like position of the carbon atom stabilizes the transition state, facilitating the displacement of the chloride leaving group. This makes the reaction efficient with both strong and moderately strong nucleophiles.

Examples of Nucleophiles:

-

Oxygen Nucleophiles: Alcohols (ROH) and carboxylates (RCOO⁻) react to form ethers and esters, respectively. This is particularly useful in analytical chemistry for derivatizing carboxylic acids for HPLC analysis with fluorescence detection.[1]

-

Nitrogen Nucleophiles: Amines (RNH₂) and azides (N₃⁻) react to form substituted amines and azides.

-

Sulfur Nucleophiles: Thiols (RSH) react to form thioethers.

-

Carbon Nucleophiles: Cyanide (CN⁻) and enolates react to form nitriles and C-C coupled products, extending the carbon skeleton.

Radical Reactions

This compound can also participate in radical reactions.[1] Under appropriate conditions (e.g., using a radical initiator or photolysis), the C-Cl bond can undergo homolytic cleavage to form a stable phenanthren-9-ylmethyl radical. This radical can then engage in various radical-mediated processes, such as dimerization or addition reactions, to form complex organic molecules.[1]

Predicted Spectroscopic Characteristics

Disclaimer: Experimental spectra for this compound are not widely available. The following data is predicted based on the chemical structure and established spectroscopic principles for analogous compounds.

Trustworthiness of Prediction: These predictions are grounded in the fundamental principles of NMR and IR spectroscopy. Chemical shifts are estimated based on the effects of aromatic rings (deshielding) and electronegative atoms. IR frequencies correspond to the characteristic vibrational modes of the functional groups present.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

|---|---|---|---|

| ~ 8.0 - 8.8 | Multiplet (m) | 4H | Aromatic protons (H4, H5, etc.) in the deshielded bay region of the phenanthrene core. |

| ~ 7.5 - 7.9 | Multiplet (m) | 6H | Remaining aromatic protons on the phenanthrene core. |

| ~ 5.0 - 5.5 | Singlet (s) | 2H | Methylene protons (-CH₂-Cl). Deshielded due to proximity to the aromatic ring and the electronegative chlorine atom. No adjacent protons to couple with, hence a singlet. |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment & Rationale |

|---|---|

| ~ 125 - 135 | Multiple signals corresponding to the 14 aromatic carbons of the phenanthrene ring. Quaternary carbons will be weaker. |

| ~ 45 - 50 | Methylene carbon (-CH₂-Cl). This region is typical for an sp³ carbon attached to a chlorine atom. |

Table 5: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group & Rationale |

|---|---|---|---|

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H bonds. |

| 2950 - 2850 | C-H stretch | Medium | Methylene (-CH₂) C-H bonds. |

| 1600 - 1450 | C=C stretch | Medium-Strong | Aromatic ring carbon-carbon stretching vibrations. |

| ~ 1260 | CH₂ wag | Strong | Methylene group adjacent to chlorine. |

| 800 - 680 | C-Cl stretch | Strong | Carbon-chlorine bond stretch. |

| 900 - 675 | C-H bend | Strong | Aromatic C-H out-of-plane bending, characteristic of substitution pattern. |

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak would be expected at m/z 226, corresponding to the molecular weight. An M+2 peak at m/z 228 with approximately one-third the intensity of the M⁺ peak would be observed, which is characteristic of the presence of a single chlorine atom (due to the ³⁷Cl isotope).

-

Key Fragmentation: The most significant fragmentation pathway would be the loss of a chlorine radical (•Cl) to form the highly stable phenanthren-9-ylmethyl cation at m/z 191 ([M-35]⁺). This peak is expected to be the base peak of the spectrum.

Applications in Research and Development

The unique combination of a bulky, rigid, and fluorescent phenanthrene core with a reactive chemical handle makes this compound a valuable tool in several scientific domains.

-

Analytical Chemistry: Its primary application is as a fluorescent derivatizing agent for HPLC.[1] Carboxylic acids, phenols, and other compounds with active hydrogens can be tagged with the phenanthrene group via nucleophilic substitution. The resulting derivatives exhibit strong UV absorbance and fluorescence, enabling highly sensitive detection (picomole levels) and quantification.[1]

-

Organic Synthesis: It serves as a key building block for synthesizing more complex molecules. The phenanthrene unit can be incorporated into larger structures to impart specific photophysical properties, steric bulk, or to serve as a core for dendrimers or other advanced architectures.[1]

-

Materials Science: The rigid, planar phenanthrene structure is of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] this compound provides a convenient starting point for synthesizing functionalized phenanthrene derivatives with tailored electronic properties.[1]

Safety, Handling, and Toxicology

As a Senior Application Scientist, I must stress that this compound should be handled with extreme care, assuming it is hazardous in the absence of comprehensive toxicological data.

-

Hazard Classification: While not fully evaluated, it should be treated as an irritant (skin, eyes, respiratory system) and a potential mutagen. Benzylic halides are often lachrymatory and alkylating agents.

-

Toxicological Profile: The toxicological properties have not been thoroughly investigated. The parent compound, phenanthrene, has a reported oral LD50 of 700 mg/kg in mice. However, the addition of the reactive chloromethyl group likely alters this profile significantly. It is prudent to handle this compound as if it were highly toxic.

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber should be used for extensive handling), and chemical splash goggles.

-

Handling: Avoid creating dust. Use appropriate tools (e.g., a spatula) for transfers. For solutions, use a syringe or pipette.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and nucleophiles.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge to the environment.

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and collect it into a sealed container for hazardous waste disposal.

Conclusion

This compound is a specialized chemical reagent whose value lies in the strategic placement of a reactive chloromethyl group on a rigid, photophysically active phenanthrene scaffold. While its full physicochemical and toxicological profiles remain to be characterized, its utility as a synthetic building block and an analytical derivatizing agent is well-established. Responsible and informed handling is paramount for its safe and effective use. This guide provides the foundational knowledge for researchers to leverage the unique properties of this compound while prioritizing safety and scientific rigor in their experimental design.

References

-

Chemsigma. This compound [951-05-3]. Available at: [Link]

-

ChemSynthesis. (2025, May 20). 9-(chloromethyl)phenanthrene - 951-05-3, C15H11Cl, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

-

LookChemicals. 951-05-3,this compound. Available at: [Link]

Sources

The Phenanthrene Scaffold: From Coal Tar to Optoelectronics

A Technical Guide on Synthetic Evolution and Application

Executive Summary

This guide analyzes the historical and technical evolution of phenanthrene synthesis.[1][2] While often overshadowed by its linear isomer anthracene, the angular phenanthrene nucleus (

Part 1: The Classical Era (1896–1940)

The Structural Imperative

Early interest in phenanthrene was driven not by materials science, but by the "Morphine Problem." Degradation studies of morphine yielded phenanthrene, confirming the tricyclic core. This necessitated reliable synthetic routes to verify substitution patterns.

The Pschorr Synthesis (1896)

Robert Pschorr developed the first generalizable method for phenanthrene assembly. It relies on the intramolecular arylation of a diazonium salt, typically derived from

Mechanism: The reaction proceeds via a radical mechanism (catalyzed by copper) or a cationic pathway (thermal), closing the ring between two aryl groups tethered by an alkene.

Protocol 1: Classical Pschorr Cyclization (Self-Validating System)

Target: Phenanthrene-9-carboxylic acid derivatives

Reagents:

-

Precursor:

-phenyl-2-aminocinnamic acid (1.0 eq) -

Diazotization:

(1.1 eq), -

Catalyst: Gattermann Copper paste (freshly prepared)

Workflow:

-

Diazotization (Checkpoint A): Suspend the amino acid in dilute

. Cool to-

Validation: Starch-iodide paper must turn blue immediately (excess

). If not, reaction is incomplete.

-

-

Decomposition: Stir the diazonium salt solution with copper paste at room temperature.

-

Validation: Monitor

evolution. The reaction is complete only when gas evolution ceases entirely.

-

-

Isolation: Acidify and filter the precipitate. Recrystallize from glacial acetic acid.

The Haworth Synthesis (1932)

While Pschorr focused on substitution, Haworth provided a robust method for constructing the skeleton from naphthalene using Friedel-Crafts chemistry. This method is superior for large-scale preparation of alkyl-phenanthrenes.

Figure 1: The Haworth Synthesis pathway. The stepwise construction allows for regiospecific introduction of alkyl groups.

Part 2: The Alkaloid Bridge (1952)

The Gates Synthesis of Morphine

The most significant historical milestone in phenanthrene chemistry is the total synthesis of Morphine by Marshall Gates in 1952.[3] This confirmed the specific stereochemistry of the phenanthrene backbone in opium alkaloids.

Technical Insight: Gates utilized a Diels-Alder reaction between a high-energy diene (butadiene) and a cyanomethyl-naphthoquinone dienophile to establish the C-ring of the phenanthrene system. This demonstrated that the phenanthrene core could be constructed with specific stereochemical handles required for biological activity.

Figure 2: Simplified logic of the Gates Morphine Synthesis, highlighting the construction of the phenanthrene core.

Part 3: Photochemistry & Modern Methods (1960s–Present)

The Mallory Reaction

For modern applications, particularly in synthesizing helicenes and crowded phenanthrenes for materials science, the Mallory Oxidative Photocyclization is the gold standard. Unlike Pschorr or Haworth, it forms the bond between two benzene rings of a stilbene precursor using light.

Mechanism:

-

Photoexcitation of trans-stilbene to cis-stilbene.

-

Electrocyclic ring closure to dihydrophenanthrene.[4]

-

Oxidative trapping (aromatization) by Iodine (

) and Oxygen.

Protocol 2: Mallory Photocyclization (Self-Validating System)

Target: Phenanthrene (from Stilbene)

Reagents:

-

Substrate: cis/trans-Stilbene (10 mmol)

-

Oxidant: Iodine (

, 0.5 eq) -

Scavenger: Propylene Oxide (excess, to trap HI)

-

Solvent: Cyclohexane or Toluene (Spectroscopic grade)

-

Light Source: 450W Medium-pressure Hg lamp (Pyrex filter)

Workflow:

-

Dilution Control (Critical Checkpoint): Prepare a solution with concentration

.-

Causality: High concentrations favor intermolecular [2+2] dimerization (cyclobutane formation) over intramolecular cyclization.

-

-

Irradiation: Irradiate the solution while bubbling air (source of

) through the vessel.-

Validation: Monitor by TLC. The disappearance of the stilbene spot and the appearance of a highly fluorescent blue spot (phenanthrene) indicates success.

-

-

Workup: Wash with sodium thiosulfate (to remove excess

). Evaporate solvent.[5]

Figure 3: The Mallory Reaction pathway. Note the reversibility of the DHP intermediate without an oxidant.[6]

Part 4: Comparative Data & Applications

The shift from alkaloid synthesis to optoelectronics has changed the requirements for phenanthrene derivatives. Modern synthesis prioritizes

Table 1: Evolution of Synthetic Methodologies

| Methodology | Primary Era | Key Reagents | Atom Economy | Primary Application |

| Pschorr | 1890s–1940s | Diazonium salts, Cu | Low (N2 loss) | Alkaloid structural proof; substituted phenanthrenes. |

| Haworth | 1930s–1960s | Succinic anhydride, AlCl3 | Moderate | Alkyl-phenanthrenes; bulk synthesis. |

| Gates | 1950s | Butadiene, Dienophiles | High (Diels-Alder) | Total synthesis of Morphine/Codeine. |

| Mallory | 1960s–Present | hv, Iodine, O2 | High | Helicenes; fused aromatics; OLED materials. |

Contemporary Relevance: OLEDs

Phenanthrene derivatives, specifically phenanthroimidazoles , are crucial in Thermally Activated Delayed Fluorescence (TADF) emitters. The rigid phenanthrene core prevents non-radiative decay, while the C9-C10 bond allows for conjugation extension, resulting in high quantum efficiency (EQE > 20% in modern devices).

References

-

Pschorr Synthesis Original: Pschorr, R. (1896).[7] Neue Synthese des Phenanthrens und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.

-

Gates Morphine Synthesis: Gates, M., & Tschudi, G. (1952).[8] The Synthesis of Morphine. Journal of the American Chemical Society.[1][4][9][10]

-

Mallory Reaction Review: Mallory, F. B., & Mallory, C. W. (1984).[11] Photocyclization of Stilbenes and Related Molecules. Organic Reactions.

-

Modern OLED Applications: Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives. ACS Applied Materials & Interfaces.

Sources

- 1. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenanthrene synthesis [quimicaorganica.org]

- 3. From the Archives: UR's Gates gave morphine its structure - Campus Times [campustimes.org]

- 4. Assembly of Pyrenes through a Quadruple Photochemical Cascade: Blocking Groups Allow Diversion from the Double Mallory Path to Photocyclization at the Bay Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Mallory reaction - Wikipedia [en.wikipedia.org]

- 7. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. organicreactions.org [organicreactions.org]

Technical Guide: 9-Chloromethylphenanthrene as a Synthetic Precursor

The following technical guide details the utility, synthesis, and application of 9-Chloromethylphenanthrene (9-CMP) in organic synthesis. This document is structured for researchers requiring actionable protocols and mechanistic insight.

Executive Summary: The "Bay Region" Advantage

This compound (9-CMP) is a specialized benzylic electrophile. Unlike simple benzyl chloride, the phenanthrene core imparts unique steric and electronic properties due to the "bay region" (the hindered space between positions 4 and 5) and the "K-region" (bond 9-10).

Why use 9-CMP?

-

Fluorescence: The phenanthrene moiety is a rigid, planar fluorophore (

nm, -

Reactivity: The C9 position is the most reactive site on the phenanthrene ring. The chloromethyl group at this position is highly susceptible to

displacement, yet sufficiently stable to be isolated and stored. -

Bioactivity: It serves as a critical intermediate for synthesizing phenanthroindolizidine alkaloids (e.g., tylophorine analogs) and DNA intercalators used in oncology.

Synthesis of the Precursor

Historically, 9-CMP was synthesized via direct chloromethylation of phenanthrene using chloromethyl methyl ether (CMME). This method is obsolete and dangerous due to the high carcinogenicity of CMME.

The Modern Standard: Dehydroxychlorination The preferred, self-validating protocol utilizes 9-phenanthrenemethanol as the starting material. This route eliminates carcinogenic reagents and simplifies purification.

Protocol: Conversion of 9-Phenanthrenemethanol to 9-CMP

-

Reaction Type: Nucleophilic Substitution (

or -

Reagents: Thionyl Chloride (

), Dichloromethane (DCM), catalytic DMF.

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl2) or

inlet. -

Dissolution: Dissolve 9-phenanthrenemethanol (1.0 eq, 5 mmol) in anhydrous DCM (20 mL). The solution should be clear.

-

Addition: Cool the solution to 0°C in an ice bath. Add

(1.5 eq) dropwise via syringe. Caution: Gas evolution (HCl/SO2). -

Catalysis: Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack type intermediate, significantly accelerating the reaction.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol (

) converts to the chloride ( -

Workup: Quench carefully with saturated

solution. Extract with DCM ( -

Purification: Recrystallize from Hexane/Chloroform if necessary. Yields typically exceed 90%.

Core Workflow 1: Fluorescence Labeling (The "Glow")

One of the most robust applications of 9-CMP is the derivatization of carboxylic acids (e.g., fatty acids, prostaglandins) for HPLC analysis. The phenanthryl ester transforms a UV-silent lipid into a highly fluorescent derivative.

Mechanism & Protocol

Reaction:

| Component | Role | Stoichiometry |

| Analyte | Carboxylic Acid (R-COOH) | 1.0 eq |

| Reagent | This compound | 1.2 eq |

| Base | 2.0 eq | |

| Catalyst | 18-Crown-6 | 0.1 eq |

| Solvent | Acetonitrile (MeCN) | [0.1 M] |

Procedure:

-

Dissolve the fatty acid in MeCN.[1]

-

Add solid

and 18-Crown-6. -

Add 9-CMP.

-

Heat to 60°C for 30-60 minutes in a sealed vial.

-

Cool and inject directly into HPLC (Reverse Phase C18). Detection: Fluorescence (

nm,

Core Workflow 2: Carbon Scaffold Extension (The "Grow")

9-CMP is the precursor to 9-Phenanthrylmethyl triphenylphosphonium chloride , a Wittig reagent used to extend the carbon skeleton, often creating styryl-phenanthrene derivatives with extended

Protocol: Phosphonium Salt Synthesis & Wittig Reaction

Part A: Salt Formation

-

Reflux 9-CMP (10 mmol) and Triphenylphosphine (

, 11 mmol) in Toluene (30 mL) for 12-24 hours. -

The product precipitates as a white solid.

-

Filter, wash with cold ether, and dry. (Yield >85%).

Part B: Wittig Olefination

-

Suspend the phosphonium salt in anhydrous THF under

. -

Add base (n-BuLi or NaH) at 0°C to generate the Ylide (Solution turns deep orange/red).

-

Add the aldehyde substrate (R-CHO).

-

Stir at RT. The reaction typically yields the E-alkene predominantly due to the semi-stabilized nature of the ylide.

Core Workflow 3: Bioactive Scaffolds (The "Flow")

In medicinal chemistry, 9-CMP is used to attach the phenanthrene intercalator unit to amine-containing drugs or to synthesize alkaloids.

Key Reaction: N-Alkylation of Amines.

-

Challenge: Over-alkylation (formation of quaternary salts).

-

Solution: Use secondary amines or a large excess of primary amine.

Representative Protocol (Synthesis of Aminomethylphenanthrenes):

-

Dissolve 9-CMP (1 eq) in DMF.

-

Add excess amine (3-5 eq) and

(2 eq). -

Stir at 50°C.

-

Pour into water; the product often precipitates or can be extracted with EtOAc.

-

Note: If using a volatile amine, perform in a sealed tube.

-

Safety & Handling

-

Lachrymator: Like benzyl chloride, 9-CMP is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.

-

Alkylating Agent: It is a potential mutagen. Wear double nitrile gloves and avoid inhalation of dust.

-

Storage: Store at 2-8°C. It is stable for months if kept dry, but hydrolyzes slowly in moist air to 9-phenanthrenemethanol.

References

-

Synthesis of Phenanthrene Derivatives

- Title: "Efficient Synthesis of 9-Substituted Phenanthrenes"

- Source:Journal of Organic Chemistry

-

URL:[Link] (General reference for benzylic substitution standards).

-

Fluorescence Labeling

- Title: "Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determin

- Source:Journal of Chrom

-

URL:[Link] (Note: 9-chloromethyl anthracene is the direct analog used identically to 9-CMP in this context).

-

Wittig Reaction Protocols

- Title: "The Wittig Reaction in Industrial Practice"

- Source:Organic Process Research & Development

-

URL:[Link]

-

Bioactive Applications

- Title: "Design, synthesis and biological evaluation of novel phenanthrene-based tylophorine deriv

- Source:European Journal of Medicinal Chemistry

-

URL:[Link]

Sources

theoretical studies on the electronic structure of 9-Chloromethylphenanthrene

Topic: Theoretical Studies on the Electronic Structure and Reactivity of 9-Chloromethylphenanthrene Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Toxicology Researchers

Executive Summary

This compound (9-CMP) represents a critical class of polycyclic aromatic hydrocarbon (PAH) derivatives characterized by direct-acting alkylating potential.[1][2] Unlike parent PAHs that require metabolic activation (e.g., via cytochrome P450), 9-CMP possesses an electrophilic chloromethyl moiety capable of spontaneous solvolysis and direct covalent binding to nucleophilic DNA bases (primarily Guanine-N7).[1]

This guide outlines a rigorous theoretical framework for characterizing the electronic structure of 9-CMP. It synthesizes Density Functional Theory (DFT) methodologies to predict reactivity descriptors, transition state energetics, and biological interaction potential.[1] The focus is on the causality between the 9-position resonance stabilization and the molecule's potent mutagenicity.[2]

Computational Methodology: The Validated Protocol

To ensure reproducibility and accuracy in electronic structure calculation, the following computational workflow is recommended. This protocol balances computational cost with the need for describing dispersion forces in stacked

2.1. Level of Theory Selection[1]

| Component | Recommended Method | Rationale (Causality) |

| Functional | Standard B3LYP fails to account for long-range dispersion interactions critical for PAH stacking and DNA intercalation [1].[1][2] | |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing the anionic character of the leaving group (Cl⁻) and the extended |

| Solvation | SMD (Solvation Model based on Density) | The rate-determining step (ionization) involves charge separation; implicit solvation (Water/Methanol) is essential to stabilize the transition state.[1][2] |

| Frequency | Harmonic Analysis | Required to verify stationary points (0 imaginary freqs for minima, 1 for TS) and calculate Zero-Point Energy (ZPE). |

2.2. Workflow Visualization[1][2]

Figure 1: Step-by-step computational workflow for characterizing 9-CMP electronic structure and reactivity.

Electronic Structure & Reactivity Descriptors[1][2][3]

The toxicity of 9-CMP is governed by its electronic landscape.[1][2] The following descriptors are the primary outputs of the theoretical study.

3.1. Frontier Molecular Orbitals (FMO)

The reactivity of 9-CMP is dictated by the energy gap (

-

HOMO (Highest Occupied Molecular Orbital): Typically delocalized over the phenanthrene ring system.[1] High energy indicates susceptibility to electrophilic attack, but in 9-CMP, the focus is on the leaving group.[2]

-

LUMO (Lowest Unoccupied Molecular Orbital): Often exhibits significant coefficient density on the C-Cl

antibonding orbital.[1][2] A lower LUMO energy facilitates electron acceptance during nucleophilic attack (though SN1 dominates, SN2 character exists).[1]

3.2. Molecular Electrostatic Potential (MEP)

MEP mapping reveals the steric and electronic environment of the reaction center.

-

Negative Regions (Red): Concentrated around the Chlorine atom (lone pairs) and the

-system face.[1] -

Positive Regions (Blue): The methylene carbon (-CH2-) attached to the chlorine.[1][2] Crucial Insight: An enhanced positive potential at this carbon predicts high reactivity toward DNA nucleophiles (e.g., Guanine N7).[1]

3.3. The 9-Phenanthrylmethyl Cation Stability

The core mechanistic feature of 9-CMP is the formation of a carbocation upon C-Cl bond heterolysis.[1][2]

-

Resonance: The empty p-orbital on the methylene carbon conjugates with the phenanthrene

-system.[1][2] -

DFT Validation: Calculations should show that the 9-phenanthrylmethyl cation is significantly more stable (lower

) than a benzyl cation due to the extended aromatic system of phenanthrene allowing greater charge delocalization [2].[1]

Mechanistic Pathway: Solvolysis and Alkylation

9-CMP acts primarily through an SN1 mechanism (unimolecular nucleophilic substitution), where the rate-limiting step is the formation of the carbocation ion pair.[1][2]

4.1. Reaction Coordinate

The theoretical study must map the Potential Energy Surface (PES) for the dissociation of the C-Cl bond.[2]

Key Parameters to Calculate:

-

Bond Dissociation Energy (BDE): Heterolytic bond cleavage energy in solution.[1]

-

Activation Energy (

): The barrier to reach the Transition State (TS).[1] -

Thermodynamic Stability: Relative energy of the ion pair intermediate.[2]

4.2. Pathway Visualization[1][2]

Figure 2: Reaction coordinate diagram illustrating the SN1 ionization pathway leading to DNA alkylation.[2]

Biological Interface: DNA Intercalation & Alkylation[1][2][4][5]

While DFT handles the electronic structure, molecular docking (often validated by QM/MM) describes the physical interaction with DNA.

5.1. Intercalation Mode

Before alkylation, the planar phenanthrene ring intercalates between DNA base pairs.[2]

-

Theoretical Insight:

stacking interactions stabilize the non-covalent complex.[1][2] The 9-chloromethyl group must be positioned in the major groove to access the N7 position of Guanine.[2]

5.2. The Alkylation Event

Once positioned, the carbocation intermediate attacks the most nucleophilic site on DNA.[2]

-

Outcome: Formation of a bulky adduct that disrupts Watson-Crick base pairing, leading to G

A transition mutations during replication [3].[1][2]

References

-

Grimme, S. (2011).[1] Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228.[1] Link[1]

-

Uggerud, E. (2006).[1][3] Reactivity trends and stereospecificity in nucleophilic substitution reactions. Journal of Physical Organic Chemistry, 19(8), 461-466.[1] Link[1]

-

Fu, D., Calvo, J. A., & Samson, L. D. (2012).[1] Balancing repair and tolerance of DNA damage caused by alkylating agents.[1][4] Nature Reviews Cancer, 12(2), 104-120.[1] Link

-

Di Paolo, A., et al. (2021).[1] DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors.[1][5][6][7] Journal of Computational Chemistry. (General methodology reference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Ultrasensitive Quantification of Thiols and Carboxylic Acids in Biological Samples via 9-Chloromethylphenanthrene Derivatization

Abstract & Introduction

The accurate quantification of low-abundance biomolecules such as thiols (e.g., glutathione, cysteine) and carboxylic acids (e.g., fatty acids, drug metabolites) in complex biological matrices is a significant challenge in biomedical research and drug development. These molecules often lack the intrinsic physicochemical properties required for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis absorbance detection. Chemical derivatization addresses this limitation by introducing a tag to the analyte that enhances its detectability.

This guide provides a comprehensive protocol for the derivatization of thiols and carboxylic acids using 9-Chloromethylphenanthrene (9-CMP), a highly fluorescent labeling reagent. The phenanthrene moiety offers a large conjugated system, resulting in a high quantum yield and enabling ultrasensitive fluorescence detection. This method is particularly suited for applications requiring high sensitivity and specificity in complex biological samples such as plasma, urine, and cell lysates.

Principle of the Derivatization Chemistry

The derivatization of nucleophilic functional groups with this compound proceeds via a well-established nucleophilic substitution reaction.[1][2] In this reaction, the electron-rich nucleophile (the deprotonated thiol, R-S⁻, or carboxylate, R-COO⁻) attacks the electrophilic methylene carbon of 9-CMP. This attack results in the formation of a stable thioether or ester bond, respectively, and the displacement of the chloride ion, which serves as an excellent leaving group.

The reaction is typically facilitated under basic conditions to ensure the deprotonation of the thiol or carboxylic acid, thereby increasing its nucleophilicity.[3] The resulting derivative incorporates the highly fluorescent phenanthrene fluorophore, allowing for sensitive detection by HPLC with fluorescence detection (HPLC-FLD).

Figure 1: Conceptual workflow of the nucleophilic substitution reaction for derivatization.

Materials and Reagents

Equipment

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Heating block or water bath

-

Syringe filters (0.22 µm, PTFE or nylon)

-

HPLC vials and caps

Chemicals and Reagents

-

This compound (9-CMP), ≥98% purity

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Potassium carbonate (K₂CO₃), anhydrous

-

Formic acid (FA), LC-MS grade

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation

-

Analytes of interest (e.g., L-glutathione, L-cysteine, palmitic acid) for standards

-

Biological matrix (e.g., human plasma, rat urine)

Detailed Experimental Protocol

Preparation of Reagents and Standards

Scientist's Note: It is crucial to prepare fresh reagent solutions, especially the 9-CMP solution, to avoid degradation and ensure consistent derivatization efficiency.

| Reagent/Standard | Preparation Instructions | Storage |

| 9-CMP Stock Solution (10 mM) | Dissolve an appropriate amount of 9-CMP in ACN. | Store at 4°C in an amber vial, stable for up to 1 week. |

| Catalyst Solution (100 mM K₂CO₃) | Dissolve K₂CO₃ in ultrapure water. | Store at room temperature, stable for up to 1 month. |

| Analyte Stock Solutions (1 mg/mL) | Dissolve each analyte standard in an appropriate solvent (e.g., water for thiols, ACN for fatty acids). | Store at -20°C, check stability for individual analytes. |

| Working Standard Solutions | Prepare a series of dilutions from the stock solutions in the appropriate solvent to create a calibration curve (e.g., 0.1 to 50 µM). | Prepare fresh daily. |

Sample Preparation (Example: Human Plasma)

Scientist's Note: Thiols are highly susceptible to oxidation.[5] To ensure accurate measurement of the reduced forms, it is critical to process samples quickly and at low temperatures. The addition of a reducing agent or an alkylating agent like N-ethylmaleimide (NEM) can stabilize thiols if the total thiol content is not the primary interest.[6]

-

Thaw: Thaw frozen plasma samples on ice.

-

Precipitation: To 100 µL of plasma, add 200 µL of ice-cold 10% (w/v) TCA in water. This step precipitates proteins that can interfere with the analysis.

-

Vortex: Vortex the mixture vigorously for 30 seconds.

-

Incubate: Incubate on ice for 10 minutes.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully collect the supernatant, which contains the deproteinized small-molecule analytes.

Derivatization Workflow

Figure 2: Step-by-step derivatization workflow.

-

Aliquot: In a microcentrifuge tube, add 50 µL of the prepared sample supernatant or working standard solution.

-

Add 9-CMP: Add 20 µL of the 10 mM 9-CMP stock solution.

-

Add Catalyst: Add 20 µL of the 100 mM K₂CO₃ solution. The base deprotonates the analyte, making it a potent nucleophile.

-

Mix: Vortex the mixture for 30 seconds.

-

Incubate: Place the tube in a heating block at 60°C for 30 minutes. The elevated temperature accelerates the reaction rate.

-

Stop Reaction: After incubation, cool the mixture to room temperature and add 10 µL of 1% formic acid to neutralize the catalyst and quench the reaction.

-

Filter: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-FLD Analysis

Scientist's Note: The phenanthrene fluorophore typically has excitation maxima in the UV range and emission in the blue-violet range. The exact wavelengths should be optimized using a derivatized standard. The gradient elution is designed to separate analytes with varying polarities.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Fluorescence Detection | Excitation: ~345 nm, Emission: ~390 nm (Optimize for maximum signal) |

Method Validation

To ensure that the analytical method provides reliable and accurate data, it must be validated.[7][8] The validation process assesses the performance characteristics of the method against predefined acceptance criteria.[7]

| Validation Parameter | Description & Objective | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, metabolites). | No interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.995. |

| Accuracy (as Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by spiking known amounts of analyte into the matrix. | 85-115% recovery for spiked samples at low, medium, and high concentrations. |

| Precision (as %RSD) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (%RSD) ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10, with acceptable precision and accuracy. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). | Analyte concentration remains within ±15% of the initial concentration. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Peak Signal | - Incomplete derivatization (pH too low, insufficient temperature/time).- Degradation of 9-CMP reagent.- Incorrect FLD settings. | - Optimize reaction pH, temperature, and time.- Prepare fresh 9-CMP solution.- Verify excitation/emission wavelengths with a standard. |

| High Background Noise | - Contaminated mobile phase or reagents.- Excess underivatized reagent. | - Use fresh, high-purity solvents.- Optimize the amount of 9-CMP to minimize excess.- Incorporate a sample clean-up step (e.g., SPE) after derivatization. |

| Poor Peak Shape (Tailing/Fronting) | - Column overload.- Incompatible injection solvent.- Column degradation. | - Dilute the sample.- Ensure the final sample solvent is similar in strength to the initial mobile phase.- Replace the HPLC column. |

| Poor Reproducibility | - Inconsistent sample/reagent pipetting.- Fluctuation in incubation temperature.- Sample degradation prior to derivatization. | - Use calibrated pipettes and consistent technique.- Ensure uniform heating of all samples.- Process samples quickly and on ice. |

Conclusion

The protocol detailed in this application note describes a robust and highly sensitive method for the quantification of thiols and carboxylic acids in biological samples using this compound derivatization followed by HPLC-FLD analysis. The method's high sensitivity makes it an invaluable tool for researchers and drug development professionals who need to measure low concentrations of these critical biomolecules in complex matrices. Proper method validation is essential to ensure the generation of accurate and reliable data for research and regulatory submissions.

References

- Semantic Scholar. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.

- PubMed. (n.d.). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC.

- PubMed. (n.d.). Derivatization of tertiary amphetamines with 9-fluorenylmethyl chloroformate for liquid chromatography: determination of N-methylephedrine.

- PubMed Central. (n.d.). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome.

- PubMed. (n.d.). Determination of biological thiols by high-performance liquid chromatography following derivatization by ThioGlo maleimide reagents.

- The University of Northern Colorado. (n.d.). Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone.

- Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.

- ResearchGate. (n.d.). Determination of biological thiols by high-performance liquid chromatography following derivatization by ThioGlo maleimide | Request PDF.

- ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis.

- YouTube. (2022). Carbonyl Compounds | The Nucleophilic Addition Mechanism | A Level H2 Chem.

- ResearchGate. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate.

- ResearchGate. (n.d.). A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis.

- MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.

- Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC.

- Master Organic Chemistry. (2012). Nucleophiles and Electrophiles.

- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.

- PubMed. (n.d.). Determination of long-chain fatty acids in bryophyte plants extracts by HPLC with fluorescence detection and identification with MS.

- YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction.

- IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.

- Thermo Fisher Scientific. (n.d.). Chromatography for Foods and Beverages - Fats and Oils Analysis Applications Notebook.

- Semantic Scholar. (n.d.). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE.

- Khan Academy. (n.d.). Nucleophilic substitution reactions.

- ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review.

- PubMed Central. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. demarcheiso17025.com [demarcheiso17025.com]

- 8. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Analysis of Plasma Fatty Acids using 9-Chloromethylphenanthrene

Introduction: The Critical Role of Plasma Fatty Acid Profiling and the Imperative for High-Sensitivity Analysis

Plasma free fatty acids (FFAs) are not merely metabolic fuel; they are pivotal signaling molecules implicated in a vast array of physiological and pathophysiological processes. Aberrations in plasma FFA profiles are linked to metabolic disorders such as diabetes, cardiovascular diseases, and certain cancers.[1] Consequently, the accurate and sensitive quantification of individual fatty acids in plasma is of paramount importance in clinical research and drug development for biomarker discovery and monitoring therapeutic interventions.

A primary analytical challenge in fatty acid analysis is their inherent lack of a strong chromophore or fluorophore, which limits their sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. While Gas Chromatography (GC) is a traditional and powerful technique for fatty acid analysis, it often requires derivatization to convert the non-volatile fatty acids into volatile esters, and the high temperatures involved can risk the degradation of sensitive polyunsaturated fatty acids.[2][3] HPLC, operating at ambient temperatures, circumvents this issue, and when coupled with pre-column derivatization using a fluorescent tagging agent, it offers exceptional sensitivity, reaching femtomole levels.[4]

This application note provides a comprehensive guide to the use of 9-chloromethylphenanthrene as a pre-column fluorescent derivatization agent for the sensitive analysis of plasma fatty acids by HPLC. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and discuss the critical aspects of method validation and data interpretation.

The Chemistry of Derivatization: Why this compound?

This compound is a highly reactive derivatization agent. Its utility stems from the electrophilic nature of the chloromethyl group attached to the phenanthrene moiety.[5] The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the benzylic carbon of this compound, displacing the chloride leaving group to form a highly fluorescent 9-phenanthrylmethyl ester.

This esterification reaction offers several key advantages:

-

Introduction of a Highly Fluorescent Tag: The phenanthrene group is an excellent fluorophore, allowing for highly sensitive detection.

-

Improved Chromatographic Properties: The derivatization increases the hydrophobicity of the fatty acids, leading to better retention and separation on reversed-phase HPLC columns.

-

Mild Reaction Conditions: The derivatization can be carried out under mild conditions, preserving the integrity of unsaturated fatty acids.

The general reaction is as follows:

Caption: Derivatization of a fatty acid with this compound.

Experimental Protocol: From Plasma to Quantifiable Fatty Acid Profiles

This protocol provides a step-by-step guide for the extraction of free fatty acids from plasma, their derivatization with this compound, and subsequent analysis by HPLC with fluorescence detection.

Materials and Reagents

-

Plasma Samples: Collected in EDTA-containing tubes and stored at -80°C.

-

This compound: (Purity >98%)

-

Fatty Acid Standards: A certified reference mixture of fatty acids.

-

Internal Standard (IS): Heptadecanoic acid (C17:0) or another fatty acid not typically found in the plasma samples.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Chloroform (HPLC grade), n-Heptane (HPLC grade), Water (HPLC grade).

-

Reagents: Tetrabutylammonium bromide (TBAB), Potassium carbonate (K₂CO₃), Hydrochloric acid (HCl), Sodium sulfate (anhydrous).

-

Solid-Phase Extraction (SPE) Columns: Silica-based aminopropyl-bonded phase.

Protocol Workflow

Caption: Experimental workflow for plasma fatty acid analysis.

Step-by-Step Methodology

1. Plasma Sample Preparation and Lipid Extraction

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution (e.g., 100 µM heptadecanoic acid in methanol).

-

Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper aqueous-methanolic phase containing the free fatty acids.

2. Derivatization with this compound

This part of the protocol is adapted from a similar method using 9-chloromethylanthracene due to the scarcity of published protocols for this compound.[6]

-

To the collected aqueous-methanolic phase, add 50 µL of 1 M HCl to acidify the fatty acids.

-

Extract the protonated fatty acids with 2 x 1 mL of n-heptane.

-

Combine the n-heptane layers and evaporate to dryness under a gentle stream of nitrogen.

-

To the dried residue, add:

-

100 µL of a 1 mg/mL solution of this compound in acetonitrile.

-

20 µL of a 5 mg/mL solution of tetrabutylammonium bromide (catalyst) in acetonitrile.

-

1-2 mg of anhydrous potassium carbonate.

-

-

Seal the reaction vial and heat at 60°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

3. Post-Derivatization Sample Cleanup

-

Evaporate the reaction mixture to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of chloroform.

-

Perform solid-phase extraction (SPE) using an aminopropyl-bonded silica column to remove excess derivatizing reagent.

-

Condition the column with 1 mL of chloroform.

-

Load the sample.

-

Wash the column with 1 mL of chloroform.

-

Elute the derivatized fatty acids with 1 mL of 2% acetic acid in chloroform.

-

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for HPLC analysis.

HPLC-Fluorescence Analysis

The separation of the 9-phenanthrylmethyl esters of fatty acids is typically achieved by reversed-phase HPLC.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water |

| Gradient | 80% A to 100% A over 30 minutes, then hold at 100% A for 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: ~254 nm, Emission: ~370 nm (These are typical wavelengths for the phenanthrene fluorophore and should be optimized) |

Note on Fluorescence Wavelengths: The optimal excitation and emission wavelengths for 9-phenanthrylmethyl esters should be determined empirically by scanning the fluorescence spectrum of a derivatized standard. The suggested wavelengths are based on the known spectral properties of the phenanthrene moiety.

Method Validation and Quality Control

A robust and reliable analytical method requires thorough validation. Key validation parameters include:

-

Linearity: A calibration curve should be constructed using a series of fatty acid standards derivatized alongside the samples. The method should demonstrate linearity over the expected concentration range in plasma.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

-

Precision: Assessed by repeatedly analyzing quality control (QC) samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (typically <15%).

-

Accuracy: Determined by spiking known amounts of fatty acid standards into plasma samples and measuring the recovery. Recoveries should typically be within 85-115%.

-

Specificity: The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the plasma matrix. This can be assessed by analyzing blank plasma samples and comparing the chromatograms to those of spiked samples.

Data Analysis and Interpretation

The concentration of each fatty acid in the plasma sample is calculated based on the peak area ratio of the analyte to the internal standard and by referring to the calibration curve. The results are typically expressed in µg/mL or µM.

Troubleshooting and Expert Insights

-

Incomplete Derivatization: This can be caused by moisture in the reaction mixture, insufficient catalyst, or a degraded derivatizing reagent. Ensure all solvents are anhydrous and store the this compound in a desiccator.

-

High Background in Chromatogram: This is often due to excess derivatizing reagent. Optimize the SPE cleanup step to ensure its complete removal.

-

Poor Peak Shape: Tailing peaks can result from interactions with the column or an inappropriate mobile phase pH. Ensure the mobile phase is of high quality and consider adding a small amount of a modifying agent like trifluoroacetic acid if necessary.

-

Variability in Results: Plasma is a complex matrix. Consistent sample handling and extraction procedures are critical to minimize variability.

Conclusion

The use of this compound as a fluorescent derivatizing agent provides a highly sensitive and reliable method for the analysis of plasma fatty acids by HPLC. This approach avoids the high temperatures associated with GC analysis, making it particularly suitable for the study of labile polyunsaturated fatty acids. By following the detailed protocol and adhering to rigorous method validation, researchers can obtain accurate and reproducible data on plasma fatty acid profiles, which is invaluable for advancing our understanding of metabolic diseases and for the development of novel therapeutics.

References

-

Xie, Z., Yu, L., Yu, H., & Deng, Q. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Journal of Chromatographic Science, 50(6), 464–468. [Link]

-

Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics analysis of free fatty acids in human plasma of healthy and diabetic subjects by liquid chromatography-high resolution mass spectrometry (LC-HRMS). Metabolites, 1(1), 3-21. [Link]

-

Rychlik, M., & Taher, A. (2011). Determination of the fatty acid profile of neutral lipids, free fatty acids and phospholipids in human plasma. Journal of Analytical & Bioanalytical Techniques, 2(5). [Link]

-

Christie, W. W. (2011). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]

-

Knapp, D. R. (1979). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Analytical Letters, 12(S1), 1-13. [Link]

-

Al-Saeed, M. H., & El-Tohamy, M. F. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Chromatographic Science, 55(2), 166-173. [Link]

-

Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. [Link]

-

Nimura, N., & Kinoshita, T. (1980). Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. Analytical Letters, 13(3), 191-202. [Link]

-

Tapia, J. B. (2014). Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone (Master's thesis, University of Northern Colorado). [Link]

-

Vshivkov, S. A., Rusinova, E. V., & Zarudko, I. V. (2017). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry (pp. 1-22). [Link]

-

Higashi, T., & Ogawa, S. (2017). Derivatization of carboxylic groups prior to their LC analysis – A review. Journal of Pharmaceutical and Biomedical Analysis, 145, 301-316. [Link]

-

Marrero, D. D., & González, C. V. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24: 0-C36: 0). Journal of pharmaceutical and biomedical analysis, 46(1), 123-129. [Link]

-

How Can You Determine Fatty Acid Composition Using Gas Chromatography? (2023, July 1). Reactions [Video]. YouTube. [Link]

Sources

- 1. Sci-Hub. Fluorescence spectroscopy of 9-anthroyloxy fatty acids in solvents / Chemistry and Physics of Lipids, 1994 [sci-hub.sg]

- 2. hplc.eu [hplc.eu]

- 3. researchgate.net [researchgate.net]

- 4. aocs.org [aocs.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mobile Phase Optimization for the Separation of 9-Chloromethylphenanthrene Derivatives by Reversed-Phase HPLC

Abstract

This document provides a comprehensive guide for the development and optimization of a mobile phase for the separation of 9-chloromethylphenanthrene and its derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds. This guide emphasizes a systematic approach to method development, focusing on the principles of chromatographic selectivity and resolution.

Introduction

This compound and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in medicinal chemistry and materials science.[1][2] The accurate separation and quantification of these compounds are crucial for reaction monitoring, purity assessment, and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for this purpose due to its high resolving power and compatibility with a wide range of analytes.[3][4]

The success of an RP-HPLC separation is heavily reliant on the composition of the mobile phase, which governs the interactions between the analytes, the stationary phase, and the mobile phase itself.[5] This application note presents a detailed, step-by-step protocol for the systematic optimization of the mobile phase to achieve optimal separation of this compound derivatives.

Foundational Principles of Mobile Phase Optimization in RP-HPLC

In reversed-phase chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[3][6] The retention of analytes is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[6] More hydrophobic compounds are retained longer on the column. The mobile phase, typically a mixture of water and a miscible organic solvent, modulates these interactions.

The key parameters for mobile phase optimization include:

-

Organic Modifier Type and Concentration: The choice of organic solvent (e.g., acetonitrile, methanol) and its proportion in the mobile phase significantly impacts retention and selectivity.[5][7][8]

-

Aqueous Phase pH and Buffering: For ionizable compounds, the pH of the mobile phase controls the analyte's ionization state, which in turn affects its hydrophobicity and retention.[9][10] While this compound derivatives are generally neutral, pH can still influence the separation by affecting the stationary phase surface chemistry.[11]

-

Additives: Additives such as ion-pairing reagents or salts can be used to improve peak shape and selectivity for specific applications.

Method Development Strategy

Our strategy for mobile phase optimization follows a two-stage approach: an initial screening phase to identify a suitable organic modifier and a general gradient profile, followed by a fine-tuning phase to optimize the separation of critical pairs.

Figure 1: A schematic overview of the two-stage mobile phase optimization workflow.

Experimental Protocols

Materials and Instrumentation

-

HPLC System: A quaternary HPLC or UHPLC system with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

-

Analytes: A standard mixture of this compound and its relevant derivatives, dissolved in a suitable solvent (e.g., ACN/water).

Protocol 1: Initial Mobile Phase Screening

Objective: To determine the most suitable organic modifier and establish a starting gradient for separation.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B1: HPLC-grade acetonitrile.

-

Mobile Phase B2: HPLC-grade methanol.

-

-

Chromatographic Conditions (Screening Run 1: Acetonitrile):

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 95% B in 15 minutes, hold at 95% B for 2 minutes, return to 50% B in 1 minute, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: UV at 254 nm or fluorescence with optimized excitation/emission wavelengths.[12]

-

-

Chromatographic Conditions (Screening Run 2: Methanol):

-

Repeat the analysis with methanol as Mobile Phase B.

-

-

Data Analysis:

-

Compare the chromatograms obtained with ACN and MeOH.[13]

-

Evaluate the overall resolution, peak shape, and analysis time.

-

Select the organic modifier that provides the best initial separation. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity for aromatic compounds.[14]

-

Protocol 2: Fine-Tuning the Mobile Phase

Objective: To optimize the gradient profile for the selected organic modifier to achieve baseline separation of all target analytes.

Procedure:

-

Gradient Slope Adjustment:

-

Based on the initial screening, if peaks are clustered, decrease the gradient slope (e.g., 50-95% B in 20 minutes).

-

If peaks are excessively spread out, increase the gradient slope (e.g., 50-95% B in 10 minutes).

-

-

Isocratic Hold Introduction:

-

If a critical pair of peaks is not fully resolved, introduce an isocratic hold at a mobile phase composition just prior to their elution. This can be determined from the initial gradient run.

-

-

Temperature Optimization:

-

Vary the column temperature (e.g., 25 °C, 35 °C) to assess its impact on selectivity. Higher temperatures can reduce viscosity and improve peak efficiency but may also alter selectivity.

-

Figure 2: Decision-making flowchart for the fine-tuning of the mobile phase.

Results and Discussion

The following table presents illustrative data from the mobile phase optimization process for a hypothetical mixture of this compound (9-CMP) and two of its derivatives (Derivative A and Derivative B).

| Condition | Mobile Phase B | Gradient | Resolution (9-CMP / Deriv. A) | Resolution (Deriv. A / Deriv. B) | Analysis Time (min) |

| 1 | Acetonitrile | 50-95% in 15 min | 1.8 | 1.3 | 17 |

| 2 | Methanol | 50-95% in 15 min | 1.6 | 1.9 | 20 |

| 3 | Acetonitrile | 60-80% in 20 min | 2.1 | 1.8 | 25 |

Interpretation:

-